- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst, Angewandte Chemie, 2022, 61(30),
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)
4-(4-Fluorobenzyl)piperidine structure
Product Name:4-(4-Fluorobenzyl)piperidine
CAS-Nr.:92822-02-1
MF:C12H16FN
MW:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841
Update Time:2024-10-26
4-(4-Fluorobenzyl)piperidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- InChI-Schlüssel: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- Lächelt: FC1C=CC(CC2CCNCC2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 193.12700
- Monoisotopenmasse: 193.127
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 158
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12A^2
- XLogP3: 2.6
Experimentelle Eigenschaften
- Farbe/Form: Liquid
- Dichte: 1.044
- Siedepunkt: 285℃ at 760 mmHg
- Flammpunkt: 126.2°C
- Brechungsindex: 1.512
- PSA: 12.03000
- LogP: 2.69660
4-(4-Fluorobenzyl)piperidine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H319;H335
- Warnhinweis: P261;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Gefahrenklasse:IRRITANT
- Lagerzustand:2-8 °C
4-(4-Fluorobenzyl)piperidine Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
4-(4-Fluorobenzyl)piperidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007263-5g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 95% | 5g |
$293.02 | 2023-08-31 | |
| Alichem | A129007263-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 95% | 10g |
$462.47 | 2023-08-31 | |
| Alichem | A129007263-25g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 95% | 25g |
$569.38 | 2023-08-31 | |
| Fluorochem | 040470-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£29.00 | 2022-03-01 | |
| Fluorochem | 040470-1g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 1g |
£74.00 | 2022-03-01 | |
| Fluorochem | 040470-5g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 5g |
£298.00 | 2022-03-01 | |
| Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
| AstaTech | 46549-1/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 1g |
$134 | 2023-09-17 | |
| AstaTech | 46549-5/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 5g |
$498 | 2023-09-17 | |
| AstaTech | 46549-10/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 10/G |
$498 | 2022-06-02 |
4-(4-Fluorobenzyl)piperidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
Referenz
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referenz
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
Referenz
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
Referenz
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Acetic acid
Referenz
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
Referenz
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
Referenz
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 4-(4-fluorobenzoyl)piperidine
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- 1-Benzyl-4-piperidone
4-(4-Fluorobenzyl)piperidine Preparation Products
4-(4-Fluorobenzyl)piperidine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
Bestellnummer:A10953
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:15
Preis ($):363.0
Email:sales@amadischem.com
4-(4-Fluorobenzyl)piperidine Verwandte Literatur
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
Reinheit:99%
Menge:5g
Preis ($):363.0